1-Benzyl-4-benzylamino-3-pyrrolidinol
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Overview
Description
trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring substituted with benzyl and benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol typically involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- trans-1-benzyl-4-methyl-pyrrolidin-3-ol
- trans-1-benzyl-4-methylamino-pyrrolidin-3-ol
Comparison: trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol is unique due to the presence of both benzyl and benzylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-4-(benzylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2 |
InChI Key |
ARVLMMHZCLLMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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